molecular formula C28H22FN3O3S B304777 (6Z)-6-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-6-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B304777
M. Wt: 499.6 g/mol
InChI Key: NZLNOSZNFDNKRK-AJUVRHARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(6Z)-6-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the thiazolopyrimidine core through cyclization reactions.
  • Introduction of the benzylidene group via condensation reactions.
  • Functionalization with ethoxy and fluorobenzyl groups through substitution reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-purity reagents.
  • Optimization of temperature, pressure, and solvent conditions.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of imino or other functional groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets. It could serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine

The compound may have potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities. Research in this area would involve in vitro and in vivo studies to evaluate its efficacy and safety.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class with similar core structures.

    Benzylidene derivatives: Compounds with similar benzylidene functional groups.

    Fluorobenzyl derivatives: Compounds with similar fluorobenzyl substituents.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C28H22FN3O3S

Molecular Weight

499.6 g/mol

IUPAC Name

(6Z)-6-[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C28H22FN3O3S/c1-2-34-25-15-18(12-13-24(25)35-16-20-10-6-7-11-22(20)29)14-21-26(30)32-23(19-8-4-3-5-9-19)17-36-28(32)31-27(21)33/h3-15,17,30H,2,16H2,1H3/b21-14-,30-26?

InChI Key

NZLNOSZNFDNKRK-AJUVRHARSA-N

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OCC5=CC=CC=C5F

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OCC5=CC=CC=C5F

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OCC5=CC=CC=C5F

Origin of Product

United States

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